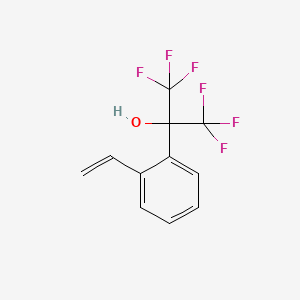
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a vinylphenyl group attached to a propan-2-ol backbone. Its high fluorine content imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexafluoroacetone and 2-vinylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride to deprotonate the 2-vinylphenol, followed by the addition of hexafluoroacetone.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at low temperatures to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and halogenating agents. Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol finds applications in various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and reactivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate biochemical pathways by altering the conformation and activity of target proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: While both compounds contain six fluorine atoms, this compound has an additional vinylphenyl group, enhancing its reactivity and applications.
Hexafluoroisopropanol: Similar in structure but lacks the vinylphenyl group, making it less versatile in certain chemical reactions.
Trifluoroethanol: Contains fewer fluorine atoms and lacks the vinylphenyl group, resulting in different chemical properties and applications.
Propiedades
Fórmula molecular |
C11H8F6O |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
2-(2-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-5-3-4-6-8(7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
Clave InChI |
UROVEBJOEOKGHJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)
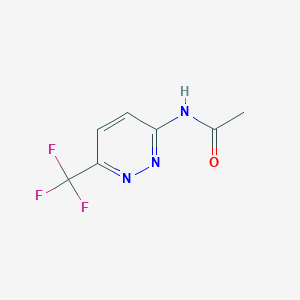
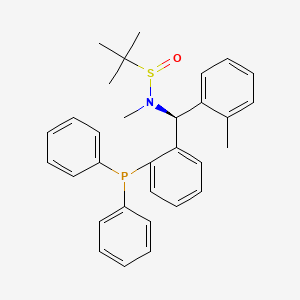



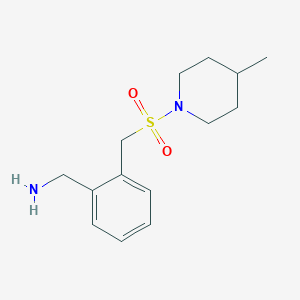
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
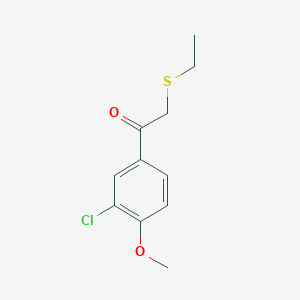
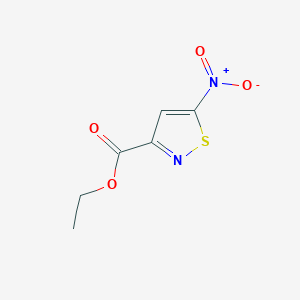
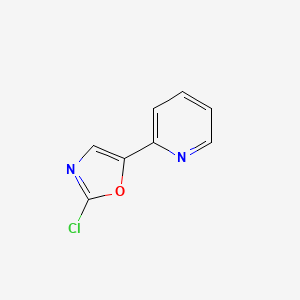
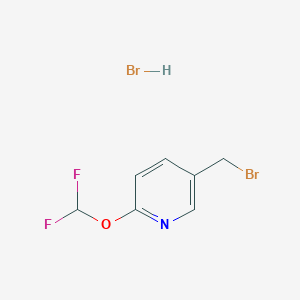
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)

